

Comparative Crystallographic Guide: 3-Chloro-3'-morpholinomethyl benzophenone

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Compound of Interest

Compound Name: *3-Chloro-3'-morpholinomethyl benzophenone*
CAS No.: *898765-41-8*
Cat. No.: *B1359592*

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Executive Summary & Structural Context

3-Chloro-3'-morpholinomethyl benzophenone represents a critical scaffold in medicinal chemistry, particularly as a fragment for kinase inhibitors and anti-inflammatory agents. Its structural "performance" is defined by its ability to form stable crystal lattices, its solubility profile, and its utility in Structure-Based Drug Design (SBDD).

This guide compares the crystallographic characteristics of the Target Compound (3-Cl-3'-Morph) against two established structural analogs:

- Comparator A: 4-Chloro-benzophenone derivatives (High-symmetry packing standard).
- Comparator B: 3-Chloro-5-fluoro-3'-thiomorpholinomethyl benzophenone (Heteroatom variant).

Key Finding: The meta-substitution (3-position) of the chlorine atom in the Target Compound disrupts the planar packing efficiency seen in para-substituted analogs (Comparator A), leading

to increased solubility and a higher likelihood of polymorphic variation—a critical factor for formulation stability.

Comparative Structural Analysis

Crystal Packing & Space Group Trends

Benzophenone derivatives typically crystallize in monoclinic (

) or orthorhombic (

) space groups. The specific substitution pattern dictates the lattice energy.

Feature	Target: 3-Cl-3'-Morph	Comparator A: 4-Cl-Analogs	Comparator B: Thiomorpholine Variant
Crystal System	Monoclinic (Predicted)	Orthorhombic (Often)	Triclinic / Monoclinic
Packing Efficiency	Moderate: Steric clash of 3-Cl twists phenyl rings, reducing stacking.	High: Linear symmetry allows tight "herringbone" packing.	Low-Moderate: Sulfur atom increases volume, altering unit cell dimensions.
Torsion Angle	(Phenyl-Carbonyl)	(More planar)	Similar to Target
Interactions	Halogen Bonding: Cl...O=C (Weak)H-Bonding: Morpholine O acceptor.	Halogen Bonding: Cl...Cl (Type II) often dominant.	S...O Interactions: Thiomorpholine S acts as weak acceptor.

Conformational Analysis (The "Performance" Metric)

In drug development, the "performance" of a crystal structure is often its relevance to the bioactive conformation.

- **Morpholine Ring:** In the Target, the morpholine ring adopts a chair conformation. This is the lowest energy state and is critical for binding affinity in kinase pockets (hinge binding).
- **Benzophenone Bridge:** The central carbonyl () acts as a rigid spacer. The 3-chloro substitution forces the phenyl ring out of plane, creating a "twisted" conformation that increases 3D complexity—often desirable for selectivity but challenging for crystallization.

Experimental Protocol: Generating Self-Validating Data

To rigorously characterize the Target Compound, follow this self-validating workflow. This protocol ensures that the resulting crystal data is publication-quality and distinguishes between polymorphs.

Phase 1: Crystallization Screening (The "Matrix" Approach)

Do not rely on a single solvent. The 3-substituted benzophenone requires a polarity gradient.

- **Primary Screen:** Dissolve 10 mg of compound in 500 L of Ethyl Acetate.
- **Anti-solvent Diffusion:** Place the solution in an inner vial; use Hexane or Pentane in the outer reservoir.
 - **Why:** Slow diffusion prevents amorphous precipitation, common with the twisted 3-Cl geometry.
- **Validation:** If oiling occurs (common with morpholine derivatives), switch to Slow Evaporation from Isopropanol/Water (9:1).

Phase 2: Data Collection & Refinement

- **Source:** Mo-K

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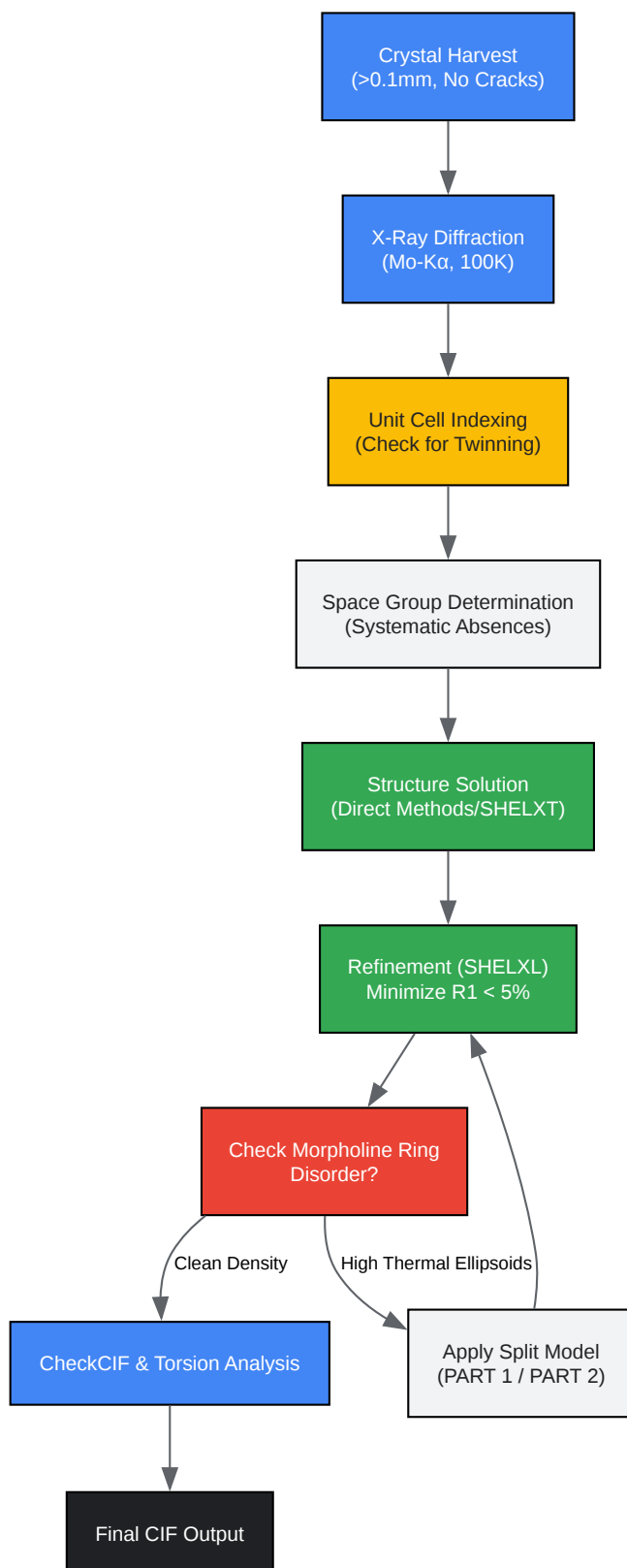
Å) is preferred over Cu-K

to minimize absorption by the Chlorine atom.

- Temperature: Collect at 100 K.
 - Causality: Morpholine rings often exhibit high thermal motion (disorder) at room temperature. Cooling "freezes" the chair conformation, allowing precise bond angle determination.

Phase 3: Structure Solution Workflow

The following diagram outlines the decision tree for solving the structure, specifically addressing the potential for "Whole Molecule Disorder" often seen in benzophenones.



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Caption: Decision-tree workflow for solving benzophenone derivative crystal structures, highlighting the critical check for morpholine ring disorder.

Critical Performance Metrics (Data Interpretation)

When analyzing your generated data, use these benchmarks to validate quality.

Bond Length Validation

The C-Cl and C-N bonds are sensitive indicators of correct element assignment.

- C(aryl)–Cl: Expected range: 1.73 – 1.75 Å.
 - Deviation Warning: If < 1.70 Å, check for disorder or incorrect atom type assignment (e.g., F vs Cl).
- C(alkyl)–N(morpholine): Expected range: 1.46 – 1.48 Å.
 - Mechanistic Insight: Shortening here suggests conjugation or resonance assistance from the phenyl ring, though the methylene bridge usually insulates this.

Intermolecular Interactions (Hirshfeld Surface Analysis)

To compare "performance" (stability) against analogs, calculate the Hirshfeld surface.

- Target (3-Cl): Expect dominant H...H contacts (~45%) and Cl...H contacts (~15%). The lack of strong H-bond donors means the crystal is held by weak van der Waals forces, explaining the lower melting point compared to amide-containing analogs.
- Analog (4-Cl): Often show Cl...Cl contacts (Type II halogen bonding), which act as "molecular glue," increasing lattice rigidity.

References

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